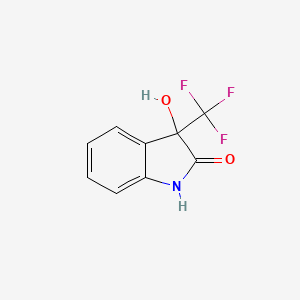

3-Hydroxy-3-(trifluoromethyl)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a compound derived from the indole family, characterized by the presence of a trifluoromethyl group at the 3-position and a hydroxy group at the 3-position of the indolin-2-one core. This compound has garnered significant interest due to its potential biological activities, including anticancer and antimicrobial properties .

作用機序

Target of Action

3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a derivative of isatin, a heterocyclic compound . Isatin derivatives have been found to bind to a wide range of bioactive targets, making them applicable to various clinical indications . The active compounds of this compound have been screened against nuclear xenobiotic receptor CAR (PDB ID: 1XLS), PIM1 kinase (PDB ID: 2O65), and CDK2 kinase (PDB ID: 3QHR) .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. Deprotonation of the tertiary alcohol to 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one is followed by protonation to form an intermediate. Dehydration of this intermediate generates an α,β-unsaturated iminium ion, which is followed by the addition of a second molecule of indole and re-aromatization, affording trisindoline .

Biochemical Pathways

This compound derivatives have been evaluated for their in vitro cytotoxic activity and antibacterial activity . They have shown a broad spectrum of biological activities including antiviral, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and new targets for cancer chemotherapy .

Pharmacokinetics

The incorporation of fluorine or cf3 groups has attracted increasing interests in drug design for enhancing the pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its potential anticancer activity and specific antibacterial activity against S. aureus .

生化学分析

Biochemical Properties

The biochemical properties of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one are largely derived from its interactions with various biomolecules. The compound has been evaluated for in vitro cytotoxic activity and antibacterial activity . It has been found to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase . These interactions suggest that this compound may have a role in modulating cellular signaling pathways.

Cellular Effects

This compound has been shown to exhibit cytotoxic activities against various cancer cell lines, including SKOV3, B16F10, PC3, and THP1 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activity

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the reaction of N-substituted isatins with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) with a fluoride source like tetrabutylammonium fluoride (TBAF) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications .

化学反応の分析

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)indolin-2-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the indolin-2-one core can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .

科学的研究の応用

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: The compound has shown significant cytotoxic activity against various cancer cell lines.

Medicine: It is being explored for its potential as an anticancer and antimicrobial agent.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals

類似化合物との比較

Similar Compounds

3-Hydroxy-3-methylindolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

3-Hydroxy-3-phenylindolin-2-one: Contains a phenyl group at the 3-position.

3-Hydroxy-3-ethylindolin-2-one: Features an ethyl group at the 3-position.

Uniqueness

The presence of the trifluoromethyl group in 3-Hydroxy-3-(trifluoromethyl)indolin-2-one imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs . These properties enhance its potential as a drug candidate for various therapeutic applications .

生物活性

3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a derivative of indoline that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent against various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of isatin derivatives with trifluoromethylating agents. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against MCF-7 (breast cancer), 4T1 (breast cancer), and PC-3 (prostate cancer) cell lines, revealing promising IC50 values that suggest its potential as an anticancer agent. For instance, derivatives with the trifluoromethyl group showed enhanced activity compared to their non-trifluoromethylated counterparts, highlighting the importance of this functional group in increasing anticancer efficacy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| This compound | PC-3 | 12.0 |

| 5-Bromo derivative | MCF-7 | 8.0 |

| Non-trifluoromethylated analogue | MCF-7 | 19.72 |

The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis and disruption of mitochondrial membrane potential. Studies have shown that treatment with these compounds leads to increased reactive oxygen species (ROS) production, which is associated with apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in well-diffusion assays.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Proteus vulgaris | 10 |

Case Studies

- Anticancer Evaluation : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines, with specific focus on their ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Screening : Another investigation highlighted the compound's effectiveness against common pathogens responsible for nosocomial infections, emphasizing its potential as a lead compound for developing new antibiotics .

特性

IUPAC Name |

3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-3-1-2-4-6(5)13-7(8)14/h1-4,15H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDKVRXIZHLJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。